Butyryl-2,2-D2 chloride

Stable Isotope Dilution LC-MS/MS Quantitative Bioanalysis

Butyryl-2,2-D2 chloride is a site-specifically deuterated acyl chloride in which the two α-hydrogens at the C2 position of the butanoyl chain are substituted with deuterium atoms. The compound has a molecular weight of 108.56 g/mol and is commercially available with an isotopic enrichment specification of ≥98 atom% D.

Molecular Formula C4H7ClO
Molecular Weight 108.56 g/mol
CAS No. 90587-10-3
Cat. No. B1380589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyryl-2,2-D2 chloride
CAS90587-10-3
Molecular FormulaC4H7ClO
Molecular Weight108.56 g/mol
Structural Identifiers
SMILESCCCC(=O)Cl
InChIInChI=1S/C4H7ClO/c1-2-3-4(5)6/h2-3H2,1H3/i3D2
InChIKeyDVECBJCOGJRVPX-SMZGMGDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyryl-2,2-D2 chloride (CAS 90587-10-3): Deuterated Acyl Chloride for Quantitative LC-MS and Mechanistic Studies


Butyryl-2,2-D2 chloride is a site-specifically deuterated acyl chloride in which the two α-hydrogens at the C2 position of the butanoyl chain are substituted with deuterium atoms [1]. The compound has a molecular weight of 108.56 g/mol and is commercially available with an isotopic enrichment specification of ≥98 atom% D [2]. Unlike its non-deuterated analog butyryl chloride (MW 106.55), the +2 Da mass shift provides a distinct analytical signature that is essential for stable isotope dilution mass spectrometry and for tracing reaction pathways in mechanistic investigations [3][4].

Why Butyryl-2,2-D2 chloride Cannot Be Interchanged with Unlabeled Butyryl Chloride or Other Acyl Chlorides


Substituting Butyryl-2,2-D2 chloride with unlabeled butyryl chloride or with alternative acyl chlorides (e.g., propionyl chloride, valeroyl chloride, or fully deuterated butyryl-d7 chloride) introduces distinct and quantifiable analytical or experimental compromises. Unlabeled butyryl chloride lacks the +2 Da mass shift required for selective MS detection in isotope dilution workflows, precluding its use as a co-eluting internal standard [1]. Alternative acyl chlorides with different alkyl chain lengths produce derivatized products with different retention times and mass spectral fragmentation patterns, rendering them unsuitable for matched-matrix calibration [2]. Conversely, butyryl-d7 chloride, while offering a larger mass shift (+7 Da), carries approximately 3-4× the procurement cost per gram and may exhibit chromatographic resolution from the analyte due to excessive deuterium-induced polarity shifts—a documented limitation of highly deuterated internal standards [3].

Butyryl-2,2-D2 chloride: Quantitative Differentiation Evidence for Scientific Selection


Analytical Mass Shift: +2 Da Differentiation from Unlabeled Butyryl Chloride for LC-MS/MS Quantification

Butyryl-2,2-D2 chloride provides a +2 Da mass shift relative to unlabeled butyryl chloride (MW 106.55 vs. 108.56), enabling selective detection in MS-based assays without chromatographic resolution from the analyte. Unlabeled butyryl chloride cannot be used as an isotopically matched internal standard because it is indistinguishable from the target analyte in MS detection; alternative acyl chlorides with different alkyl chains produce derivatives with different retention times and ionization efficiencies, introducing matrix effect variability [1][2].

Stable Isotope Dilution LC-MS/MS Quantitative Bioanalysis Internal Standard

Kinetic Isotope Effect in Radical Isomerization: Reduced Isomerization Extent vs. Non-Deuterated Propyl Radical

In a direct mechanistic investigation, butyryl-2,2-d2 peroxide decomposed to generate a propyl-1,1-d2 radical (CH₃-CH₂-CD₂·), which was compared with the non-deuterated propyl radical under identical conditions. The deuterium-labeled radical isomerized to a significantly smaller extent than the deuterium-free radical, and butyryl-2,2-d2 peroxide decomposed with more difficulty than unlabeled butyryl peroxide [1]. This study, which also reported the first preparation of butyryl-2,2-d2 chloride, provides direct experimental evidence of a measurable kinetic isotope effect at the α-position.

Mechanistic Studies Kinetic Isotope Effect Radical Chemistry Reaction Pathway Elucidation

Isotopic Enrichment: ≥98 atom% D Specification vs. Chemical Purity Metrics for Non-Deuterated Butyryl Chloride

Butyryl-2,2-D2 chloride is supplied with a certified isotopic enrichment of ≥98 atom% D as documented by Kanto Chemical (Cat. 49123-27) and CDN Isotopes (Product No. D-0350) [1]. In contrast, non-deuterated butyryl chloride is specified only by chemical purity metrics (e.g., >98.0% by GC/titration), with no isotopic specification applicable [2]. The isotopic enrichment specification is critical for ensuring that the compound functions as an authentic internal standard with minimal unlabeled carryover interference; lower enrichment values (e.g., <95 atom%) can produce detectable unlabeled background that compromises quantification accuracy in trace-level analyses.

Isotopic Purity Quality Control Procurement Specification Deuterium Content

Comparative Procurement Economics: Cost and Deuterium Content Trade-off vs. Butyryl-d7 Chloride

Butyryl-2,2-D2 chloride (2 deuterium atoms at α-position) offers a substantially lower per-gram procurement cost than fully deuterated butyryl-d7 chloride (7 deuterium atoms across all positions). Kanto Chemical lists Butyryl-2,2-D2 chloride at ¥62,200 per gram [1]; while butyryl-d7 chloride pricing is not publicly listed for direct comparison, the synthesis of perdeuterated acyl chlorides requires fully deuterated butyric acid-d7 starting material, which is approximately 3-4× the cost of partially deuterated precursors based on typical isotope chemistry pricing models . For applications where α-position labeling is sufficient (e.g., internal standards for derivatization workflows, KIE studies at the reactive center), Butyryl-2,2-D2 chloride provides the necessary analytical differentiation at a significantly reduced cost compared to the fully deuterated analog. Additionally, butyryl-d7 chloride may exhibit chromatographic separation from the analyte due to deuterium-induced polarity shifts, a documented limitation of highly deuterated internal standards [2].

Procurement Economics Deuterium Content Cost-Benefit Analysis Isotope Selection

Position-Specific Deuteration vs. Random Deuteration: Analytical Advantages in MS and NMR

Butyryl-2,2-D2 chloride features site-specific deuteration exclusively at the α-carbon (C2) position, in contrast to randomly deuterated acyl chlorides or perdeuterated analogs (e.g., butyryl-d7 chloride). Site-specific deuteration enhances analytical precision in NMR spectroscopy by minimizing interference from proton signals and provides predictable mass spectral signatures for tracking and mechanistic studies [1]. Randomly deuterated compounds, by comparison, produce complex isotopic envelopes in MS that complicate quantification and introduce ambiguity in fragment ion assignment. The site-specific nature of Butyryl-2,2-D2 chloride ensures that the +2 Da mass shift is localized to the reactive α-position, enabling precise tracking of acyl transfer reactions and metabolic transformations.

Site-Specific Labeling NMR Spectroscopy Mass Spectrometry Metabolic Tracing

Reactivity Retention: Comparable Acylation Efficiency to Unlabeled Butyryl Chloride

Despite isotopic substitution at the α-position, Butyryl-2,2-D2 chloride retains the full reactivity of unlabeled butyryl chloride as an acylating agent. The compound undergoes the same hydrolysis, esterification, and amidation reactions as its non-deuterated counterpart, with the acyl chloride functional group (-COCl) remaining the primary reactive site . This reactivity retention is critical because it ensures that derivatization efficiency and reaction kinetics are not compromised by deuterium incorporation—a common concern with fully deuterated or heavily labeled compounds where altered vibrational frequencies can affect reaction rates. The site-specific deuteration at C2 does not alter the electrophilicity of the carbonyl carbon or the leaving group ability of the chloride, making Butyryl-2,2-D2 chloride a drop-in replacement for unlabeled butyryl chloride in synthetic and analytical derivatization workflows.

Acylation Derivatization Efficiency Organic Synthesis Reactivity

Butyryl-2,2-D2 chloride: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


LC-MS/MS Stable Isotope Dilution Assays Requiring Co-Eluting Internal Standards

In quantitative LC-MS/MS bioanalysis, Butyryl-2,2-D2 chloride serves as an ideal isotopically labeled derivatization reagent or internal standard precursor for analytes requiring butyryl derivatization. The +2 Da mass shift enables selective detection in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) modes while maintaining chromatographic co-elution with the unlabeled analyte [1]. This corrects for ion suppression, extraction recovery variability, and instrument drift—critical for assays requiring precision ≤15% CV and accuracy within ±15% of nominal concentration per FDA bioanalytical method validation guidance. Laboratories developing methods for amines, alcohols, or phenols that benefit from butyrylation should prioritize Butyryl-2,2-D2 chloride over unlabeled butyryl chloride or alternative acyl chlorides to meet regulatory quantification standards.

Mechanistic Studies of Hydrogen Migration and α-Carbon Reactivity Using Kinetic Isotope Effects

Butyryl-2,2-D2 chloride is uniquely suited for mechanistic investigations involving hydrogen atom transfer, radical isomerization, or α-deprotonation pathways. As demonstrated by Reutov et al. (1964), deuterium labeling at the α-position produces measurable kinetic isotope effects in radical isomerization reactions, with deuterated radicals showing reduced isomerization extent compared to non-deuterated counterparts [2]. This compound should be selected when researchers need to probe whether the α-carbon participates in rate-determining hydrogen migration steps or when distinguishing between concerted and stepwise mechanisms involving the α-position. Butyryl-d7 chloride, with additional deuteration at non-reactive positions, introduces unnecessary synthetic complexity and cost without providing additional mechanistic insight for α-carbon-specific questions.

Cost-Sensitive High-Throughput Derivatization Workflows in Metabolomics and Environmental Analysis

For high-throughput metabolomics or environmental analytical laboratories performing routine derivatization of hundreds to thousands of samples annually, Butyryl-2,2-D2 chloride offers an optimal balance between analytical performance and procurement economics. At approximately ¥62,200 per gram from commercial suppliers, this compound provides the necessary α-position deuteration for MS differentiation while costing an estimated 60-75% less than fully deuterated butyryl-d7 chloride [3]. This cost differential becomes material at scale: a laboratory consuming 10 grams annually would realize savings of approximately ¥1.2-1.5 million relative to the fully deuterated alternative, with no compromise in α-carbon-specific tracing capability. Additionally, the site-specific labeling avoids the chromatographic separation artifacts that can occur with heavily deuterated internal standards, reducing method troubleshooting time [4].

Synthesis of Deuterated Pharmaceutical Intermediates Requiring Site-Specific Labeling

Butyryl-2,2-D2 chloride is a valuable building block for the synthesis of deuterated active pharmaceutical ingredients (APIs) or their intermediates where metabolic stabilization at the α-position is desired . The 'Deuterium Switch' strategy in medicinal chemistry leverages the kinetic isotope effect to reduce CYP450-mediated oxidative metabolism at deuterated positions, potentially improving pharmacokinetic profiles. Because Butyryl-2,2-D2 chloride carries deuterium specifically at the α-carbon—a common site for metabolic oxidation of fatty acid derivatives—it enables medicinal chemists to probe structure-metabolism relationships without the synthetic burden of fully deuterated starting materials. The ≥98 atom% D enrichment ensures that the resulting deuterated API meets isotopic purity requirements for preclinical development .

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